molecular formula C12H17NO3 B13512424 Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate

Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate

Cat. No.: B13512424
M. Wt: 223.27 g/mol
InChI Key: GWVGFDXQUCOHSU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a hydroxyacetate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-aminophenyl)-2-hydroxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as halides, under conditions like heating or using a base

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate is unique due to its combination of a tert-butyl group, an aminophenyl group, and a hydroxyacetate moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(4-aminophenyl)-2-hydroxyacetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10,14H,13H2,1-3H3

InChI Key

GWVGFDXQUCOHSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)N)O

Origin of Product

United States

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